

Spectroscopic Profile of 1-Methyl-2-quinolone: A Technical Guide

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Compound of Interest

Compound Name: **1-Methyl-2-quinolone**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-Methyl-2-quinolone** (also known as N-Methylcarbostyryl), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-Methyl-2-quinolone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **1-Methyl-2-quinolone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.68	d	1H	H-4
7.56	ddd	1H	H-7
7.43	d	1H	H-5
7.21	ddd	1H	H-6
7.13	d	1H	H-8
6.64	d	1H	H-3
3.67	s	3H	N-CH ₃

Solvent: CDCl₃. Instrument: Varian A-60D or equivalent.

Table 2: ¹³C NMR Spectroscopic Data for **1-Methyl-2-quinolone**

Chemical Shift (δ) ppm	Assignment
162.3	C=O (C-2)
140.8	C-8a
139.1	C-4
130.4	C-7
128.1	C-5
122.0	C-6
121.6	C-3
115.5	C-4a
114.1	C-8
29.4	N-CH ₃

Solvent: CDCl₃. Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin. [1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1-Methyl-2-quinolone**

Wavenumber (cm ⁻¹)	Bond	Functional Group
3050-3000	C-H stretch	Aromatic
2950-2850	C-H stretch	Alkane (CH ₃)
1660-1640	C=O stretch	Amide (Lactam)
1600-1450	C=C stretch	Aromatic

Technique: Capillary Cell: Melt.[\[1\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-Methyl-2-quinolone**

m/z	Interpretation
159	[M] ⁺ (Molecular Ion)
130	[M-CO-H] ⁺
131	[M-CO] ⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[\[1\]](#)

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. These may be adapted based on the specific instrumentation available.

NMR Spectroscopy

2.1.1. Sample Preparation

- Weighing: Accurately weigh 5-10 mg of **1-Methyl-2-quinolone** for ^1H NMR and 20-50 mg for ^{13}C NMR.
- Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
- Transfer: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube.

2.1.2. ^1H NMR Data Acquisition

- Instrument: A 300 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans (NS): 16 to 64 scans.
- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time (AQ): 2-4 seconds.
- Spectral Width (SW): 0-12 ppm.
- Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

2.1.3. ^{13}C NMR Data Acquisition

- Instrument: A 75 MHz or higher field NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of ^{13}C .

- Relaxation Delay (D1): 2-5 seconds.
- Spectral Width (SW): 0-200 ppm.
- Referencing: Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl_3 at 77.16 ppm).

2.1.4. Data Processing

- Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: Apply a baseline correction to achieve a flat baseline.
- Integration: Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify and label the chemical shifts of all significant peaks.

FT-IR Spectroscopy

2.2.1. Sample Preparation (Thin Solid Film Method)

- Dissolve a small amount (a few milligrams) of **1-Methyl-2-quinolone** in a volatile solvent like dichloromethane or acetone.
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

2.2.2. Data Acquisition

- Background Scan: Place the clean, empty salt plate (or the plate with the pure solvent film if a solution is used) in the spectrometer and run a background scan. This will be subtracted from the sample spectrum to remove atmospheric and solvent absorptions.

- Sample Scan: Place the salt plate with the sample film in the spectrometer and acquire the infrared spectrum.
- Data Collection: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .

Mass Spectrometry

2.3.1. Sample Preparation for GC-MS

- Prepare a dilute solution of **1-Methyl-2-quinolone** (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.
- If necessary, filter the solution to remove any particulate matter.
- Transfer the solution to an autosampler vial.

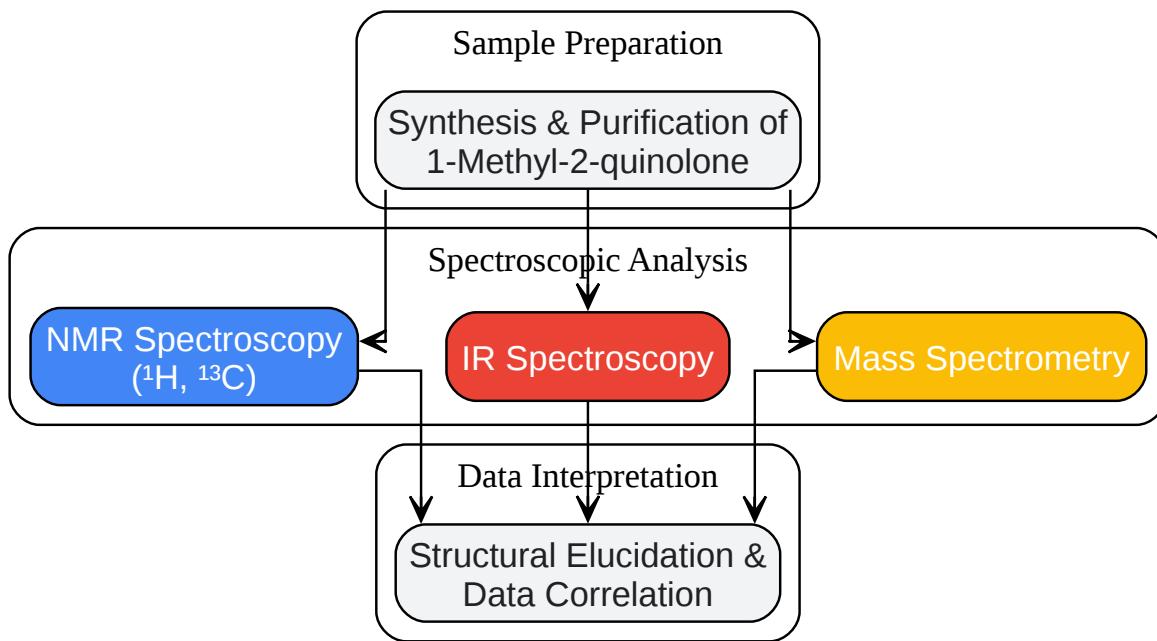
2.3.2. Data Acquisition (Electron Ionization - EI)

- Injection: Inject a small volume (typically 1 μL) of the sample solution into the gas chromatograph.
- Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5). The oven temperature program is designed to ensure good separation of the analyte from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow and Synthesis

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like **1-Methyl-2-quinolone**.



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Caption: A generalized workflow for the synthesis and spectroscopic analysis of **1-Methyl-2-quinolone**.

Synthesis of 1-Methyl-2-quinolone

1-Methyl-2-quinolone can be synthesized from quinoline. The process involves the methylation of the nitrogen atom in the quinoline ring, followed by oxidation.



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Caption: Reaction scheme for the synthesis of **1-Methyl-2-quinolone** from quinoline.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
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